4-fluoro-3-methoxy-N-methylaniline

Descripción general

Descripción

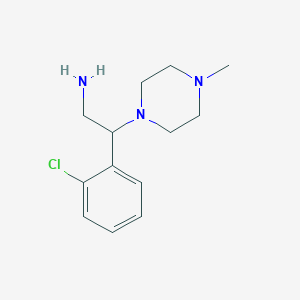

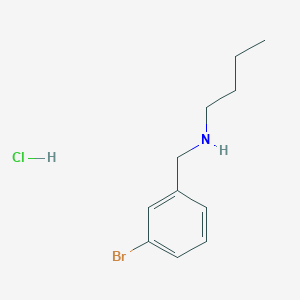

4-Fluoro-3-methoxy-N-methylaniline is a chemical compound used as a model compound to study the biotransformation of secondary aromatic amines . It is also known by the synonym 4-Fluoro-N-toluidine .

Synthesis Analysis

The synthesis of 4-fluoro-3-methoxy-N-methylaniline can involve several steps. It may be synthesized from 4-methoxy-3′-methyl-4′-fluorobiphenyl and diimine Schiff bases . More detailed synthesis methods could be found in relevant scientific literature .Molecular Structure Analysis

The molecular formula of 4-fluoro-3-methoxy-N-methylaniline is C8H10FNO . Its molecular weight is 155.17 . More detailed structural analysis can be obtained using spectroscopic techniques and computational modeling.Chemical Reactions Analysis

4-Fluoro-3-methoxy-N-methylaniline can participate in various chemical reactions. For instance, it can be used to synthesize 4-methoxy-3′-methyl-4′-fluorobiphenyl and diimine Schiff bases . The exact reactions it undergoes would depend on the conditions and reagents present .Aplicaciones Científicas De Investigación

Biotransformation Studies:

4-Fluoro-3-methylaniline serves as a valuable model compound for investigating the biotransformation of secondary aromatic amines. Researchers study its metabolic pathways both in vivo (within living organisms) and in vitro (in laboratory settings). Attention is often directed toward the roles of cytochromes P-450 and flavin-containing monooxygenases in the formation of various metabolic products .

Synthesis of 4-Methoxy-3′-Methyl-4′-Fluorobiphenyl:

This compound plays a crucial role in the synthesis of 4-methoxy-3′-methyl-4′-fluorobiphenyl. Researchers utilize it as a precursor to create this fluorinated biphenyl derivative, which finds applications in materials science, organic electronics, and liquid crystal displays .

Diimine Schiff Bases:

4-Fluoro-3-methylaniline participates in the synthesis of diimine Schiff bases. These compounds are versatile ligands in coordination chemistry and catalysis. Their unique properties make them useful in designing novel catalysts and studying reaction mechanisms .

Fluorinated Building Blocks:

As a fluorinated compound, 4-fluoro-3-methylaniline serves as a building block for more complex molecules. Researchers can incorporate it into larger structures, enhancing their properties or reactivity. Fluorinated compounds are often sought after for their unique electronic and steric effects .

Pharmaceutical Research:

While specific applications may vary, researchers explore the potential of 4-fluoro-3-methylaniline in drug discovery. Its structural features and reactivity could contribute to the development of novel pharmaceutical agents, especially in the context of heterocyclic chemistry .

Materials Science and Organic Synthesis:

The compound’s fluorine substitution and aromatic character make it interesting for materials science. Researchers investigate its use in designing functional materials, such as polymers, dyes, and liquid crystals. Additionally, it can serve as a versatile intermediate in organic synthesis .

Safety and Hazards

4-Fluoro-3-methoxy-N-methylaniline is considered hazardous. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. It is also recommended to wear protective gloves/clothing/eye protection/face protection when handling this chemical .

Mecanismo De Acción

Target of Action

It’s known that this compound belongs to the class of secondary aromatic amines , which are often involved in various biological processes, including interactions with enzymes and receptors.

Mode of Action

As a secondary aromatic amine, it may undergo various chemical reactions, such as nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially alter the compound’s interaction with its targets.

Pharmacokinetics

It’s known that the compound was used as a model to study the in vivo and in vitro biotransformation of secondary aromatic amines , which suggests it may have significant bioavailability and undergo metabolic transformations.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-fluoro-3-methoxy-N-methylaniline . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. Moreover, the compound is classified as combustible and may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Propiedades

IUPAC Name |

4-fluoro-3-methoxy-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZMFFMCIQMGPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-3-methoxy-N-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B3165812.png)

amine hydrochloride](/img/structure/B3165815.png)

![Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3165817.png)

![Butyl[(3-Fluorophenyl)Methyl]Amine Hydrochloride](/img/structure/B3165834.png)

Amine Hydrochloride](/img/structure/B3165842.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3165893.png)

![5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic acid](/img/structure/B3165903.png)